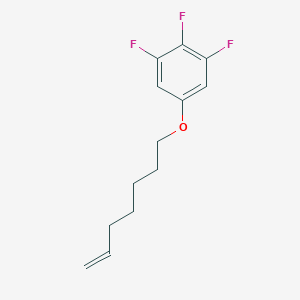

1,2,3-Trifluoro-5-hept-6-enoxybenzene

Description

1,2,3-Trifluoro-5-hept-6-enoxybenzene (C₁₃H₁₃F₃O) is a fluorinated aromatic ether characterized by three fluorine atoms at the 1, 2, and 3 positions of the benzene ring and a hept-6-enoxy group (-O-(CH₂)₅CH₂CH₂) at the 5th position. The compound combines the electron-withdrawing effects of fluorine substituents with the steric and electronic influence of an alkenoxy chain. The hept-6-enoxy group introduces a long-chain ether with a terminal double bond, which may increase lipophilicity and reactivity in polymerization or oxidation reactions.

While direct studies on this compound are scarce, its structural features suggest applications in agrochemicals, pharmaceuticals, or polymer precursors, where fluorinated aromatics are valued for their metabolic stability and bioavailability .

Properties

IUPAC Name |

1,2,3-trifluoro-5-hept-6-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-2-3-4-5-6-7-17-10-8-11(14)13(16)12(15)9-10/h2,8-9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJIHERBZMEEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCOC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCOC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 1,2,3-Trifluoro-5-hept-6-enoxybenzene involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Synthetic Routes: The synthesis of this compound can be achieved through various chemical reactions, including the use of specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

Reaction Conditions: The reaction conditions for the synthesis of this compound include controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest efficiency and safety during the production process.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are designed to produce the compound in significant quantities. These methods often include the use of specialized equipment and facilities to handle the chemical reactions safely and efficiently.

Chemical Reactions Analysis

1,2,3-Trifluoro-5-hept-6-enoxybenzene undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.

Reduction: Reduction reactions involve the gain of electrons by this compound, leading to the formation of reduced products.

Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups of atoms. Common reagents used in these reactions include halogens and alkyl groups.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and compounds with different chemical properties.

Scientific Research Applications

1,2,3-Trifluoro-5-hept-6-enoxybenzene has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.

Biology: In biological research, this compound is used to study its effects on biological systems and organisms. It is also used in the development of new drugs and therapies.

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is used in the development of new medications and treatments for various diseases and conditions.

Industry: In industrial applications, this compound is used in the production of various chemical products and materials. It is also used in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-5-hept-6-enoxybenzene involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Other Functional Groups

Fluorine substituents in 1,2,3-Trifluoro-5-hept-6-enoxybenzene contrast with chlorine or nitro groups in analogs (Table 1). For example:

- 1,2,4,5-Tetrachloro-3-(methylthio)benzene (C₇H₄Cl₄S): Chlorine atoms increase molecular weight and polarizability, enhancing persistence in environmental matrices but raising toxicity concerns. The methylthio group (-SMe) introduces sulfur-based nucleophilicity, unlike the inert alkenoxy chain in the target compound .

- 2,4,6-Trinitrotoluene (TNT) (C₇H₅N₃O₆): Nitro groups (-NO₂) are strongly electron-withdrawing, making TNT highly reactive and explosive. In contrast, fluorine’s smaller size and lower steric hindrance in this compound may favor applications requiring controlled reactivity .

Table 1: Substituent and Property Comparison

Functional Group Influence: Alkenoxy vs. Methoxy/Nitro

The hept-6-enoxy group distinguishes the target compound from analogs with shorter chains or saturated ethers:

- 2,3,5,6-Tetrachloroanisole (1,2,4,5-tetrachloro-3-methoxybenzene): A methoxy group (-OMe) provides moderate electron-donating effects, contrasting with the electron-withdrawing fluorine and alkenoxy chain. Methoxy groups are less lipophilic than alkenoxy, affecting solubility and bioaccumulation .

- Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene): Nitro groups increase reactivity and toxicity, making tecnazene effective as a fungicide but environmentally hazardous.

Electronic and Steric Effects

- Electron Density : Fluorine’s electronegativity deactivates the benzene ring, reducing susceptibility to electrophilic attack compared to chloro or methoxy analogs. This could enhance stability in UV or oxidative environments.

Research Findings and Inferences

- Synthesis Challenges : Fluorination at adjacent positions (1,2,3-) may require regioselective methods, unlike chloro or nitro analogs, which are synthesized via electrophilic substitution.

- Environmental Impact : Fluorinated aromatics generally exhibit lower bioaccumulation than chlorinated counterparts due to stronger C-F bonds and reduced metabolic degradation .

- Applications : The compound’s inferred stability and lipophilicity align with trends in fluorinated agrochemicals (e.g., herbicides), where reduced leaching and prolonged efficacy are desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.